2-Amino-1-(4-chlorophenyl)ethanone

Lipophilicity Drug Design Physicochemical Properties

Developing CNS-penetrant probes or PDGF-Rβ inhibitors? Generic phenacylamine's low LogP (~0.6) limits BBB penetration. 2-Amino-1-(4-chlorophenyl)ethanone HCl (CAS 5467-71-0) solves this: LogP 1.48 for enhanced passive diffusion; directly documented intermediate for 3,5-diaryl-pyrazin-2(1H)-one PDGF-Rβ inhibitors; para-Cl handle enables metal-catalyzed cross-coupling diversification. ≥98% HPLC purity, white crystalline solid, room temp storage. Global shipping available.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 5467-71-0; 7644-03-3
Cat. No. B2590057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-chlorophenyl)ethanone
CAS5467-71-0; 7644-03-3
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CN)Cl
InChIInChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2
InChIKeyKIFWACLIANOVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-chlorophenyl)ethanone Profile


2-Amino-1-(4-chlorophenyl)ethanone, also known as 4-chlorophenacylamine, is a chlorinated aromatic ketone derivative (molecular formula C8H8ClNO, molecular weight 169.61 g/mol) that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available in both free base (CAS 7644-03-3) and hydrochloride salt (CAS 5467-71-0) forms, with the latter being a white crystalline powder characterized by a melting point of 262 °C . Its structure features a primary amine and a para-chlorophenyl moiety, enabling participation in a wide range of chemical reactions, including Schiff base formation, acylation, and heterocycle construction [2].

Risks of Substituting 2-Amino-1-(4-chlorophenyl)ethanone


While the phenacylamine scaffold is common across several analogs, the presence of the 4-chloro substituent in 2-Amino-1-(4-chlorophenyl)ethanone fundamentally alters its physicochemical profile and synthetic utility. The chlorine atom increases lipophilicity by approximately 0.8–2.3 LogP units compared to the unsubstituted phenacylamine , which can significantly impact membrane permeability and binding affinity in downstream applications. Furthermore, the para-chloro group is a privileged motif in numerous bioactive molecules, including CCR5 antagonists and PDGF-Rβ inhibitors [1]. Simple replacement with the 4-fluoro, 4-bromo, or unsubstituted analogs is not a direct 1:1 substitution, as these variants differ in steric bulk, electronic properties, and reactivity, potentially leading to divergent outcomes in both synthetic transformations and biological assays. The quantitative evidence below substantiates these critical distinctions.

Evidence: 2-Amino-1-(4-chlorophenyl)ethanone vs. Analogs


4-Chloro Substitution Enhances Lipophilicity

The 4-chloro substitution in 2-Amino-1-(4-chlorophenyl)ethanone confers significantly higher lipophilicity compared to the unsubstituted phenacylamine scaffold. This difference is critical for predicting membrane permeability and binding to hydrophobic protein pockets .

Lipophilicity Drug Design Physicochemical Properties

Divergent Dopamine Transporter Activity

Unsubstituted phenacylamine acts as a potent monoamine releasing agent at the dopamine transporter (DAT) with an EC50 of 208 nM, while showing no activity at the serotonin transporter (SERT, EC50 > 10,000 nM) [1]. Although direct, head-to-head data for 2-Amino-1-(4-chlorophenyl)ethanone on monoamine release is currently unavailable in primary literature, the physicochemical divergence created by the 4-chloro group (as quantified in Evidence Item 1) is known to alter DAT binding and functional activity in related phenethylamine series. This class-level inference indicates that the 4-chloro compound cannot be assumed to replicate the dopaminergic releasing profile of its unsubstituted counterpart.

Dopamine Transporter Monoamine Releaser Neuropharmacology

Key Intermediate for PDGF-Rβ Inhibitors

2-Amino-1-(4-chlorophenyl)ethanone is specifically utilized as a reactant in the preparation of substituted 3,5-diaryl-pyrazin-2(1H)-ones, which function as DFG-in inhibitors of platelet-derived growth factor receptor β (PDGF-Rβ) [1]. This application is a defined synthetic pathway that may not be directly transferable to other 4-substituted phenacylamine analogs due to the electronic and steric requirements of the target heterocycle. The presence of the 4-chloro group is integral to the final structure-activity relationship (SAR) of the resulting PDGF-Rβ inhibitors.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Application Scenarios for 2-Amino-1-(4-chlorophenyl)ethanone


Design and Synthesis of CNS-Penetrant Chemical Probes

When designing a chemical probe intended to cross the blood-brain barrier, the enhanced lipophilicity of 2-Amino-1-(4-chlorophenyl)ethanone (LogP 1.48 for free base) compared to unsubstituted phenacylamine (LogP ~0.6) makes it a more favorable starting scaffold. This property is supported by the computational LogP data presented in Section 3 , suggesting improved passive diffusion potential.

Medicinal Chemistry Targeting PDGF-Rβ Kinase

For research teams engaged in developing DFG-in inhibitors of PDGF-Rβ, 2-Amino-1-(4-chlorophenyl)ethanone is a direct and documented synthetic intermediate for the preparation of substituted 3,5-diaryl-pyrazin-2(1H)-ones [1]. Procuring this specific compound ensures fidelity to published synthetic routes and SAR studies.

Halogenated Heterocycles for SAR Exploration

The para-chloro group serves as a versatile handle for further functionalization, including metal-catalyzed cross-coupling reactions. This differentiates it from the 4-fluoro analog, which is less reactive in certain coupling chemistries. Researchers exploring SAR around a chlorinated aromatic core can leverage this reactivity to generate diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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